molecular formula C24H22ClN3O3S2 B3076635 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 1040662-84-7

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B3076635
CAS RN: 1040662-84-7
M. Wt: 500 g/mol
InChI Key: ICZOWKGWOHUYHR-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C24H22ClN3O3S2 and its molecular weight is 500 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Activity

Compounds related to the one mentioned have been investigated for their antimalarial properties. For example, a series of compounds with structural similarities have demonstrated significant antimalarial activity against Plasmodium berghei in mice. These studies highlight the potential of such compounds in the development of new antimalarial agents (Werbel et al., 1986).

Antiparkinsonian Activity

Research has also explored the potential of similar compounds in the treatment of Parkinson's disease. Certain derivatives have shown significant antiparkinsonian activity in animal models, suggesting a promising approach for the development of future Parkinson's disease therapies (Azam et al., 2009).

Vasopressin Receptor Antagonism

Novel derivatives have been characterized as potential radioligands for arginine vasopressin 1B (V1B) receptors, displaying high binding affinities and antagonistic activity. Such compounds could serve as valuable tools in both in vitro and in vivo studies of the V1B receptor, with potential clinical applications in determining receptor occupancy during drug development or in diseased conditions (Koga et al., 2016).

Anticonvulsant Activity

The synthesis and evaluation of new amides derived from specific pyrrolidinyl-acetic acids have demonstrated anticonvulsant activity in animal models. These findings contribute to the understanding of structure-activity relationships in anticonvulsant drug development (Obniska et al., 2015).

Chymase Inhibition and Cardiovascular Applications

Specific chymase inhibitors have been shown to suppress the development of conditions such as abdominal aortic aneurysm in experimental models. This suggests a role for such compounds in exploring therapeutic strategies for cardiovascular diseases (Tsunemi et al., 2004).

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-4-28-23(30)22-21(16(12-32-22)15-8-6-5-7-9-15)27-24(28)33-13-20(29)26-18-10-14(2)17(25)11-19(18)31-3/h5-12H,4,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZOWKGWOHUYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C(=C4)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 5
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide

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